(1-Methoxycyclohexyl)methanol
Overview
Description
(1-Methoxycyclohexyl)methanol: is an organic compound with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . It is a derivative of cyclohexane, featuring a methoxy group (-OCH3) and a hydroxyl group (-OH) attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
(1-Methoxycyclohexyl)methanol is a complex organic compound with a molecular weight of 144.21
Mode of Action
It’s known that methanol, a similar compound, plays dual roles in certain reactions: it is oxidized to formaldehyde (hcho) and functions as a nucleophile
Biochemical Pathways
Methanol is oxidized to formaldehyde, formate, and CO2, via three cyclic biochemical pathways: the ribulose monophosphate (RuMP) cycle, the serine pathway, and the Calvin-Benson-Bassham (CBB) cycle
Pharmacokinetics
It’s known that the compound has a storage temperature of 4°c, suggesting that it might have specific stability and storage requirements .
Action Environment
It’s known that the compound has a storage temperature of 4°c , suggesting that temperature might be an important environmental factor influencing its action
Biochemical Analysis
Biochemical Properties
The biochemical properties of (1-Methoxycyclohexyl)methanol are not well-documented. As a methanol derivative, it may share some properties with methanol. Methanol is a reduced one-carbon (C1) compound that supports the growth of aerobic methylotrophs
Cellular Effects
The cellular effects of this compound are not well-studied. Methanol and its derivatives can have significant effects on cells. For example, methanol fixation can preserve biological related signals in cells
Molecular Mechanism
Methanol and its derivatives can undergo various reactions, including oxidation to formaldehyde and subsequent oxidation to CO2
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Methanol and its derivatives can undergo changes over time. For example, methanol can be utilized by methylotrophic bacteria and yeast through various metabolic pathways
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. Methanol and its derivatives can have significant effects in animal models. For example, methanol and ethyl acetate extract of Hemigraphis alternata leaves have been shown to have anti-inflammatory, anti-nociceptive, and anti-diarrheal activities in mice
Metabolic Pathways
Methanol can be metabolized through various pathways, including the Ribulose Monophosphate (RuMP) pathway, the Dihydroxyacetone (DHA) pathway, the Calvin-Benson-Bassham (CBB) cycle, and the Serine cycle
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Methanol and its derivatives can be transported and distributed in various ways. For example, methanol can be used directly as a fuel, fuel additive, or converted into gasoline or jet fuel as a drop-in carbon neutral fuel for hard-to-abate sectors like transportation and shipping
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-understood. The subcellular localization of enzymes can significantly affect their activity. For example, the subcellular localization of Catharanthus roseus tabersonine 16-hydroxylase (T16H) in yeast cells resulted in varying conversion rates, suggesting that compartmentalizing the expression of target enzymes could be a viable approach to increase transformation efficiency
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Methoxycyclohexyl)methanol can be synthesized through several methods. One common approach involves the hydroformylation of cyclohexene to produce cyclohexanecarboxaldehyde, followed by hydrogenation to yield the desired alcohol . The reaction conditions typically involve the use of catalysts such as rhodium or cobalt complexes under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-Methoxycyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexylmethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Cyclohexanone or cyclohexanecarboxaldehyde.
Reduction: Cyclohexylmethanol.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Methoxycyclohexyl)methanol has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Comparison with Similar Compounds
Cyclohexylmethanol: Similar structure but lacks the methoxy group.
Methoxycyclohexane: Similar structure but lacks the hydroxyl group.
Cyclohexanol: Similar structure but lacks the methoxy group.
Uniqueness: (1-Methoxycyclohexyl)methanol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical and physical properties. This combination allows for diverse reactivity and applications in various fields .
Properties
IUPAC Name |
(1-methoxycyclohexyl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-10-8(7-9)5-3-2-4-6-8/h9H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOCIZAHEZVEQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117637-11-3 | |
Record name | (1-methoxycyclohexyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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